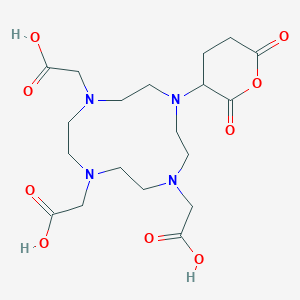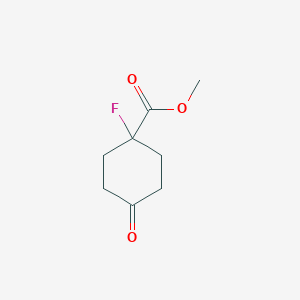
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate” is a chemical compound with the molecular formula C8H11FO3 . It has a molecular weight of 174.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a fluoro group, a methyl ester group, and a ketone group .Aplicaciones Científicas De Investigación
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is used in many scientific research applications, including drug discovery and drug delivery. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents. It has also been used in the development of new drugs and in the synthesis of organic compounds. Additionally, it has been used in the synthesis of polymers and as a catalyst in chemical reactions.
Mecanismo De Acción
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a versatile compound with a wide range of applications in the pharmaceutical industry. It acts as a catalyst in chemical reactions, and it is used in the synthesis of organic compounds. It can also be used as a drug delivery agent, as it can be used to carry drugs to target cells. Additionally, it can be used to modify proteins and other biomolecules, and it can be used to modify the structure of proteins and other biomolecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been found to have anti-oxidant and anti-viral properties. It has also been found to have an anti-fungal effect, and it has been found to have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate in laboratory experiments has many advantages. It is a versatile compound that can be used in a wide range of applications. It is also relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is stable in aqueous solutions, and it is non-toxic. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it can react with other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
The use of Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate in laboratory experiments and in the development of new drugs has been extensively studied, and there are many potential future directions. One potential direction is the use of this compound in the development of new drugs and in the synthesis of organic compounds. Additionally, it could be used in the development of new drug delivery systems, and it could be used to modify proteins and other biomolecules. Additionally, it could be used to modify the structure of proteins and other biomolecules, and it could be used to study the effects of drugs on proteins and other biomolecules. Finally, it could be used to study the effects of drugs on the metabolism of certain drugs, and it could be used to study the effects of drugs on the development of new drugs.
Métodos De Síntesis
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate can be synthesized in a variety of ways. The most common methods involve the use of a fluorinated carboxylic acid, such as trifluoroacetic acid (TFA), and a base, such as sodium hydroxide, to form the ester. The reaction is usually carried out in an aqueous solution, and the product can be purified by recrystallization. Other methods include the use of a halogenating agent, such as N-bromosuccinimide (NBS), and the use of a base, such as potassium hydroxide, to form the ester.
Safety and Hazards
“Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate” is classified as a dangerous substance. It has a signal word of “Danger” and is classified as Class 8 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
methyl 1-fluoro-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUDWWZZVBMFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

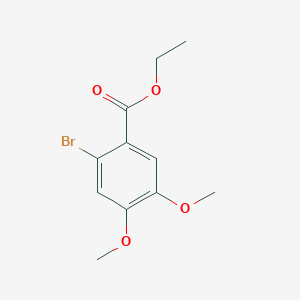
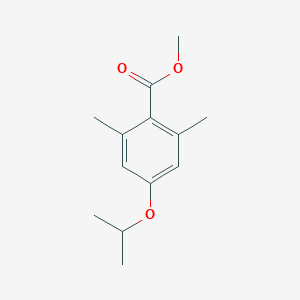
![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)


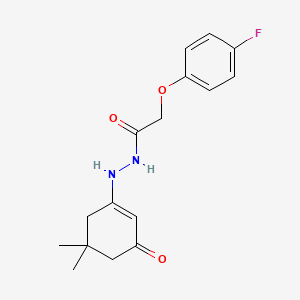
![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)
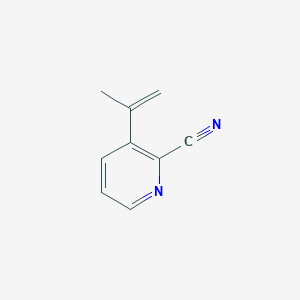
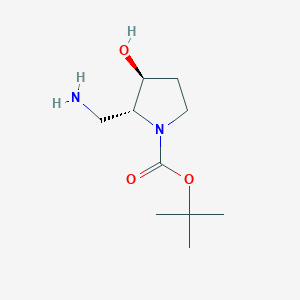
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

